4-Morpholinobenzaldehyde

描述

属性

IUPAC Name |

4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAQOAXQMISINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303076 | |

| Record name | 4-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-86-0 | |

| Record name | 4-Morpholinobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 156543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a versatile aromatic aldehyde building block. It details its chemical and physical properties, synthesis, and significant applications in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics.

Core Properties and Identifiers

This compound is an organic compound featuring a morpholine ring attached to a benzaldehyde group.[1][2] This structure, integrating an electron-donating morpholino group with a reactive aldehyde, makes it a valuable precursor for a wide range of chemical syntheses.[3] It typically appears as a white to light yellow or orange crystalline powder.[1][2]

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 1204-86-0[1][2][4][5][6] |

| Molecular Formula | C₁₁H₁₃NO₂[2][5][6][7] |

| Molecular Weight | 191.23 g/mol [1][5][6][8][9] |

| IUPAC Name | 4-(morpholin-4-yl)benzaldehyde[3] |

| Synonyms | 4-(4-Morpholinyl)benzaldehyde, N-(4-formylphenyl)morpholine, p-Morpholinobenzaldehyde[1][2][5] |

| InChI Key | FOAQOAXQMISINY-UHFFFAOYSA-N[1][2][9] |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C=O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 65-69 °C[6][9] |

| Boiling Point | 365.5 ± 37.0 °C (Predicted)[6][7] |

| Density | 1.163 ± 0.06 g/cm³ (Predicted)[6][7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and methanol.[1][6] |

| pKa | 1.87 ± 0.40 (Predicted)[1][6] |

| Appearance | Light yellow to orange powder/crystal[1][2][6] |

Synthesis and Experimental Protocols

This compound is primarily used as a raw material for organic synthesis.[6] A common method for its preparation involves the reaction of morpholine with p-fluorobenzaldehyde.

General Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from morpholine and p-fluorobenzaldehyde.[6][10]

Materials:

-

p-Fluorobenzaldehyde

-

Morpholine

-

Anhydrous potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Aliquat 336 (phase-transfer catalyst)

-

Methanol (for recrystallization)

-

Ice water

Procedure:

-

In a dry reaction flask, dissolve p-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in DMF (300 mL).[6][10]

-

Add a catalytic amount of Aliquat 336 reagent to the mixture.[6][10]

-

Stir the reaction mixture at reflux for 24 hours at 100°C.[6][10]

-

After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[6][10]

-

Slowly pour the concentrate into ice water and let it stand overnight. A solid precipitate will form.[6][10]

-

Collect the precipitated solid by filtration and wash it with water.[6][10]

-

Recrystallize the solid from methanol to yield the pure this compound as yellow crystals.[6][10] A yield of approximately 89% can be expected.[6]

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] Its aldehyde group is reactive, allowing it to participate in reactions like Schiff base formation, Knoevenagel condensations, and reductive aminations.[1][3]

Key Application Areas:

-

Pharmaceutical Intermediates: It serves as a crucial starting material for various drugs. The morpholine ring is a privileged scaffold in drug discovery, often enhancing solubility, metabolic stability, and target binding affinity.[3] It is used in the synthesis of kinase inhibitors and receptor antagonists.[3]

-

Aldehyde Dehydrogenase (ALDH) Inhibitors: Analogues derived from this compound have been explored for creating selective and potent inhibitors of ALDHs, enzymes often overexpressed in tumors, making them a therapeutic target in cancer.[3][11]

-

Heterocyclic Synthesis: It is used to prepare various derivatives such as dihydrotetrazolopyrimidine and coumarin-based chalcones.[6]

-

Materials Science: The compound is a precursor for luminescent Ru(II) polypyridyl complexes, which have applications in materials like organic light-emitting diodes (OLEDs).[3][6][7]

Caption: Key applications of this compound in various scientific fields.

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, the core structure confers biological activity to its derivatives. The compound itself has been studied for potential antimicrobial, antifungal, and anticancer properties.[1]

-

Mechanism in Chemical Reactions: The aldehyde group acts as an electrophile, enabling nucleophilic addition reactions.[3]

-

Mechanism in Biological Systems: In derivative forms, the morpholine ring can interact with biological targets like enzymes and receptors through hydrogen bonding and hydrophobic interactions, potentially leading to inhibition or modulation of their activity.[3]

The role of this compound in drug discovery often involves its use as a foundational structure in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.[3]

Caption: Logical flow of using this compound in a drug discovery program.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It may cause skin and serious eye irritation.[8] For detailed safety information, refer to the substance's Safety Data Sheet (SDS).

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1204-86-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity | RUO Supplier [benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1204-86-0 [chemicalbook.com]

- 7. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]

- 8. This compound | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0 [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Morpholinobenzaldehyde, with the CAS number 1204-86-0, is an aromatic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a morpholine ring attached to a benzaldehyde group, imparts unique chemical reactivity and properties.[1][3] The electron-donating morpholino group and the reactive aldehyde functionality make it a versatile precursor for synthesizing a wide range of heterocyclic compounds and complex molecules.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and applications, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is typically a white to light yellow or orange crystalline powder.[1][3] It is stable under normal storage conditions, which recommend keeping it in a dark, dry, and sealed environment at room temperature.[4]

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-morpholin-4-ylbenzaldehyde | [5] |

| Synonyms | N-(4-Formylphenyl)morpholine, p-Morpholinobenzaldehyde | [1][3][6] |

| CAS Number | 1204-86-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [7][8] |

| Molecular Weight | 191.23 g/mol | [1][7][5] |

| Appearance | Light yellow to orange powder/crystal | [1][7] |

| Melting Point | 65-69 °C | [7][9] |

| Boiling Point | 365.5 ± 37.0 °C (Predicted) | [7][8] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in Methanol, Ethanol, Acetone; Sparingly soluble in water | [1][7][10] |

| pKa | 1.87 ± 0.40 (Predicted) | [1][7] |

| LogP | 0.84 | [5][8] |

| Topological Polar Surface Area | 29.5 Ų | [1][5] |

| Flash Point | 174.9 ± 26.5 °C | [8] |

| Refractive Index | 1.581 |[8] |

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectral Data

| Analysis Type | Key Data Points | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 9.73 (s, 1H), 7.70 (d, 2H), 6.85 (d, 2H), 3.78 (t, 4H), 3.27 (t, 4H) | [11] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.6, 155.2, 131.8, 127.6, 113.5, 66.5, 47.3 | [11] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 133; 2nd Highest: 132; 3rd Highest: 191 | [5] |

| FTIR (Technique: KBr) | Instrument: Bruker Tensor 27 FT-IR | [5] |

| ATR-IR (Technique: ATR-Neat) | Instrument: Bruker Tensor 27 FT-IR | [5] |

| Raman Spectroscopy (FT-Raman) | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer |[5] |

Experimental Protocols

1. Synthesis of this compound

A common and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine.[7][12]

-

Reagents and Equipment:

-

p-Fluorobenzaldehyde (1.0 eq)

-

Morpholine (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Aliquat 336 (catalyst)

-

Dry round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

-

Procedure:

-

To a dry reaction flask, add p-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), anhydrous potassium carbonate (40.0 g), and a catalytic amount of Aliquat 336 to 300 mL of DMF.[7][12]

-

Heat the reaction mixture to 100°C and stir at reflux for 24-48 hours.[7][11][12]

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[7][12]

-

Pour the resulting concentrate slowly into ice water and allow it to stand overnight to precipitate the product.[7][12]

-

Collect the solid precipitate by filtration and wash it thoroughly with water.[7][12]

-

Recrystallize the crude product from methanol to yield pure this compound as yellow crystals.[7][12]

-

2. Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques as listed in Table 2.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like CDCl₃.[11] The chemical shifts (δ) and coupling constants confirm the molecular structure.

-

Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are obtained using instruments like the Bruker Tensor 27 to identify characteristic functional groups, such as the aldehyde C=O stretch.[5]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of diverse biologically active molecules.[1][2]

-

Pharmaceutical Synthesis: It is a building block for various pharmaceuticals, including potential treatments for neurological disorders and cancer.[1][2] The morpholine moiety is often incorporated into drug candidates to improve properties like solubility and metabolic stability.[2]

-

Enzyme Inhibition: It has been used to develop inhibitors of aldehyde dehydrogenases (ALDHs), enzymes that are often overexpressed in tumor cells, making them a therapeutic target.[2]

-

Chemical Probe and Ligand Synthesis: The compound is used to prepare Schiff bases, coumarin-based chalcones, and Ru(II) polypyridine complexes for various research applications.[1][7]

-

Biological Activity: Studies have indicated that derivatives of this compound possess antimicrobial, antifungal, and anticancer properties, prompting further investigation into its potential therapeutic applications.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | High-Purity | RUO Supplier [benchchem.com]

- 3. CAS 1204-86-0: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 1204-86-0 [chemicalbook.com]

- 8. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]

- 9. 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0 [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Morpholinobenzaldehyde for Researchers and Drug Development Professionals

Introduction

4-Morpholinobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a benzaldehyde moiety and an electron-donating morpholine ring, makes it a valuable precursor for a wide range of complex molecules and heterocyclic compounds.[1][2] The morpholine ring is considered a "privileged scaffold" in drug discovery, often enhancing the solubility, metabolic stability, and target binding affinity of synthesized compounds.[1][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound for professionals in research and drug development.

Molecular Structure and Properties

The fundamental structure of this compound consists of a morpholine ring attached to a benzaldehyde group at the para (4-) position.[4][5] This compound is a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and acetone, but has limited solubility in water.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [6][7][8] |

| Molecular Weight | 191.23 g/mol | [5][6][7] |

| CAS Number | 1204-86-0 | [6][7][8] |

| Appearance | Light yellow to orange powder/crystal | [2] |

| Melting Point | 66 °C | [9] |

| Boiling Point | 365.5 ± 37.0 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 29.5 Ų | [5][7] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Monoisotopic Mass | 191.094628657 Da | [5][7] |

| InChIKey | FOAQOAXQMISINY-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C=O | [5] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine.[4][6]

Objective: To synthesize this compound from p-fluorobenzaldehyde and morpholine.

Materials:

-

p-Fluorobenzaldehyde (25.0 g, 0.200 mol)

-

Morpholine (0.300 mol)

-

Anhydrous potassium carbonate (40.0 g)

-

N,N-dimethylformamide (DMF, 300 mL)

-

Aliquat 336 (catalytic amount)

-

Methanol

-

Ice water

Procedure:

-

In a dry reaction flask, dissolve p-fluorobenzaldehyde, morpholine, and anhydrous potassium carbonate in DMF.[4][6]

-

Stir the reaction mixture at reflux for 24 hours at a temperature of 100°C.[4][6]

-

After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[4][6]

-

Slowly pour the concentrate into ice water and let it stand overnight to allow for precipitation.[4][6]

-

Recrystallize the crude product from methanol to yield pure this compound as yellow crystals. The expected yield is approximately 89%.[6]

Applications in Drug Discovery and Organic Synthesis

This compound is not typically a therapeutic agent itself but is a critical intermediate in the synthesis of biologically active compounds.[1] The aldehyde group is reactive and participates in various chemical reactions, while the morpholine moiety can interact with biological targets and improve pharmacokinetic properties.[1]

Key applications include its use as a precursor for:

-

Kinase Inhibitors: The morpholine scaffold is prevalent in many kinase inhibitors used in oncology.

-

Aldehyde Dehydrogenase (ALDH) Inhibitors: Derivatives of this compound have been explored for their potential to inhibit ALDH, an enzyme family often overexpressed in cancer cells, making it a therapeutic target.[1]

-

Receptor Antagonists: Its structure is incorporated into molecules designed to block the activity of specific cellular receptors.[1]

-

Novel Heterocycles: It is used to prepare various derivatives, such as dihydrotetrazolopyrimidine and coumarin-based chalcones, which are investigated for their pharmacological potential.[6]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow for this compound and its role as a key intermediate in the development of therapeutic compounds.

Caption: Synthesis workflow for this compound.

Caption: Role as a versatile synthetic intermediate.

Caption: Conceptual pathway of a this compound derivative.

References

- 1. This compound | High-Purity | RUO Supplier [benchchem.com]

- 2. CAS 1204-86-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-(Morpholine-4-carbonyl)benzaldehyde | 58287-80-2 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1204-86-0 [chemicalbook.com]

- 7. This compound | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Morpholinobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a valuable intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a critical resource for compound verification, quality control, and further research and development.

Molecular Structure and Properties

-

IUPAC Name: 4-(morpholin-4-yl)benzaldehyde

-

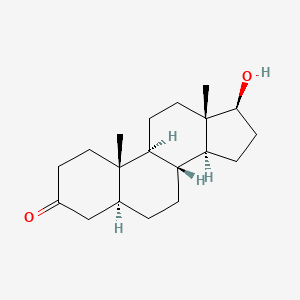

Structure:

(Image Source: PubChem CID 291349)

Spectroscopic Data Summary

The following sections present the quantitative spectral data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were acquired in deuterated chloroform (CDCl₃).[3]

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.81 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.75 | Doublet (d) | 2H | Aromatic protons (Ar-H) |

| 6.91 | Doublet (d) | 2H | Aromatic protons (Ar-H) |

| 3.87 | Triplet (t) | 4H | Morpholine protons (-CH₂-O-) |

| 3.32 | Triplet (t) | 4H | Morpholine protons (-CH₂-N-) |

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [3]

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | Aldehyde carbonyl carbon (C =O) |

| 155.0 | Aromatic carbon attached to Nitrogen (C-N) |

| 132.2 | Aromatic carbons ortho to the aldehyde group |

| 126.8 | Aromatic carbon attached to the aldehyde group |

| 111.5 | Aromatic carbons meta to the aldehyde group |

| 66.5 | Morpholine carbons adjacent to Oxygen (-C H₂-O-) |

| 47.6 | Morpholine carbons adjacent to Nitrogen (-C H₂-N-) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data is consistent with a KBr pellet sample preparation method.[1]

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1685 - 1705 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1520 | Medium | C=C Aromatic Ring Stretch |

| ~1235 | Strong | Aryl-N Stretch |

| ~1115 | Strong | C-O-C Stretch (Ether linkage in morpholine) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data (m/z) for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 191 | High | [M]⁺, Molecular Ion |

| 190 | Moderate | [M-H]⁺, Loss of the aldehydic hydrogen |

| 162 | Moderate | [M-CHO]⁺, Loss of the formyl group |

| 133 | High | Fragment from cleavage within the morpholine ring |

| 132 | High | Fragment from cleavage within the morpholine ring |

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 400 or 500 MHz instrument). The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The solvent signal (CDCl₃ at 77.16 ppm) is used as a secondary reference.[3]

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of this compound is combined with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.

-

Grinding: The mixture is thoroughly ground in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer (e.g., Bruker Tensor 27).[1] The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume is injected into the gas chromatograph (GC).

-

Chromatographic Separation: The sample is vaporized and carried by a helium carrier gas through a capillary column (e.g., a mid-polar column) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization, EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from compound synthesis or acquisition to final structural confirmation using the spectroscopic techniques described.

References

4-Morpholinobenzaldehyde: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Morpholinobenzaldehyde, a versatile intermediate in organic synthesis and pharmaceutical development. While specific experimental data for this compound is not extensively published, this document synthesizes information from established chemical principles and standardized testing protocols to offer a robust framework for its handling, formulation, and storage. This guide includes detailed, adaptable experimental protocols for determining solubility and assessing stability under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines. Data is presented in clear, tabular formats, and key experimental workflows are visualized to aid in laboratory application.

Introduction

This compound (CAS No. 1204-86-0) is an organic compound featuring a morpholine ring attached to a benzaldehyde moiety.[1] This structure imparts unique physicochemical properties, including increased solubility in polar solvents and a reactivity profile that makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The morpholine group, a privileged scaffold in drug discovery, can enhance metabolic stability and target affinity in final drug products.[3] Understanding the solubility and stability of this compound is therefore critical for its effective use in research and drug development, informing everything from reaction conditions to formulation and long-term storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 191.23 g/mol | [4][5][6] |

| Appearance | Light yellow to orange powder/crystal | [1][5] |

| Melting Point | 65-69 °C | [5] |

| Boiling Point (Predicted) | 365.5 ± 37.0 °C | [5] |

| pKa (Predicted) | 1.87 ± 0.40 | [5] |

| XLogP3 | 0.8 | [4] |

Solubility Profile

A proposed qualitative solubility profile is presented in Table 2. It is strongly recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol outlined in Section 5.1.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly to Moderately Soluble | The polar morpholine and aldehyde groups are countered by the nonpolar benzene ring. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | A polar aprotic solvent. |

| Acetonitrile | Soluble | A polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent. |

| Toluene | Slightly Soluble | A nonpolar aromatic solvent. |

| Hexanes | Insoluble | A nonpolar aliphatic solvent. |

Stability Profile

This compound is generally considered stable under normal storage conditions.[7] However, as with many aromatic aldehydes and morpholine-containing compounds, it is susceptible to degradation under specific stress conditions. A comprehensive stability assessment is crucial for defining appropriate storage and handling procedures, as well as for identifying potential degradation products that could impact the quality and safety of downstream products.

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[8] The following sections outline the expected stability of this compound under various stress conditions, based on the known chemistry of its functional groups.

Hydrolytic Stability

The molecule is expected to be relatively stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, the morpholine ring, although generally stable, could potentially undergo degradation. The aldehyde group is generally stable to hydrolysis.

Oxidative Stability

The aldehyde functional group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid (4-morpholinobenzoic acid). The nitrogen atom in the morpholine ring could also be a site for oxidation. Therefore, it is recommended to avoid contact with strong oxidizing agents.

Thermal Stability

Thermal degradation of this compound is expected to occur at elevated temperatures, likely involving the decomposition of the morpholine ring and the aromatic backbone.[9][10] Thermogravimetric analysis (TGA) would be the appropriate technique to determine the onset of thermal decomposition.

Photostability

Aromatic aldehydes can be susceptible to photolytic degradation.[11] Exposure to UV or visible light may induce degradation. Therefore, it is advisable to store the compound protected from light.

A summary of the predicted stability under forced degradation conditions is presented in Table 3.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Degradation Pathway |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Likely Stable | Potential for minor degradation of the morpholine ring over extended periods. |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Likely Stable | Potential for minor degradation of the morpholine ring over extended periods. |

| Oxidation (e.g., 3% H₂O₂) | Susceptible to Degradation | Oxidation of the aldehyde to a carboxylic acid. |

| Thermal (e.g., > 100 °C) | Susceptible to Degradation | Decomposition of the morpholine ring and aromatic backbone. |

| Photolytic (ICH Q1B) | Potentially Unstable | Photodegradation of the aromatic aldehyde. |

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of the solubility and stability of this compound. These protocols are based on standard laboratory practices and should be adapted to specific experimental needs and available analytical instrumentation (e.g., HPLC, UPLC, GC).[12][13][14]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Studies)

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines.[15][16][17][18]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Solvents for stock solution (e.g., acetonitrile, methanol)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter

-

Temperature-controlled oven or water bath

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at a suitable temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution into a vial and heat in an oven at a high temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).

-

Withdraw samples and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

A control sample should be kept in the dark under the same conditions.

-

Withdraw samples and dilute for analysis.

-

-

Analysis:

-

Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradation products.

-

Potential Degradation Pathway

Based on the functional groups present in this compound, a likely degradation pathway under oxidative conditions is the conversion of the aldehyde to a carboxylic acid. The morpholine ring itself is generally stable, but under harsh conditions, ring-opening is a possibility, although less likely than aldehyde oxidation.[19][20]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data is limited in public literature, the provided protocols and predicted behaviors offer a practical framework for determining these critical parameters experimentally. A thorough characterization of the solubility and stability of this important synthetic intermediate will ensure its effective and reliable use in the development of new chemical entities and pharmaceutical products.

References

- 1. CAS 1204-86-0: this compound | CymitQuimica [cymitquimica.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. This compound | High-Purity | RUO Supplier [benchchem.com]

- 4. This compound | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1204-86-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1204-86-0|this compound|BLD Pharm [bldpharm.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. caronscientific.com [caronscientific.com]

- 12. Solvent screening for the extraction of aromatic aldehydes [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. database.ich.org [database.ich.org]

- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 4-Morpholinobenzaldehyde Derivatives: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery and development, the versatile scaffold of 4-morpholinobenzaldehyde has emerged as a promising starting point for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The core structure, featuring a morpholine ring attached to a benzaldehyde moiety, serves as a versatile building block in medicinal chemistry. The morpholine group often enhances the pharmacological properties of the parent molecule. This guide will delve into the specific derivatives that have shown significant biological potential.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as aldehyde dehydrogenases (ALDH) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Derivative Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Micromolar range | [1] |

| Schiff Base Polymer | Polymer from 4-hydroxybenzaldehyde and terephthalic acid | MCF-7 | 138 µg/mL | [2] |

| Schiff Base Polymer | Polymer from 4-hydroxybenzaldehyde and phthalic acid | MCF-7 | 173 µg/mL | [2] |

| Pyrrolizine Derivative | 18c | MCF-7 | 0.250 | [3] |

| Pyrrolizine Derivative | 18b | HEPG2 | 0.784 | [3] |

| 5-C-2-4-NABA | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL | [4] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. These compounds, particularly chalcone and Schiff base derivatives, have shown promising activity, often attributed to their ability to interfere with microbial growth and cellular processes.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microorganisms.

| Derivative Type | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one | Staphylococcus aureus | 471 | [5] |

| Chalcone | General derivatives | Staphylococcus aureus, Bacillus subtilis | 400-600 | [6] |

| Semicarbazide | Derivative with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [7] |

| Thiosemicarbazide | Derivative with 4-trifluoromethylphenyl group | Gram-positive bacteria | 31.25-62.5 | [7] |

| Schiff Base | PC1 (from benzaldehyde) | Escherichia coli, Staphylococcus aureus | 62.5 | [8] |

| Schiff Base | PC4 (from cinnamaldehyde) | Escherichia coli | 62.5 | [8] |

| Schiff Base | PC2 (from anisaldehyde) | Candida albicans | 62.5 | [8] |

| Schiff Base | PC3 (from 4-nitrobenzaldehyde) | Candida albicans | 62.5 | [8] |

Enzyme Inhibition

A significant aspect of the biological activity of this compound derivatives is their ability to inhibit specific enzymes. This targeted inhibition is a key mechanism behind their anticancer and other therapeutic effects.

Aldehyde Dehydrogenase (ALDH) Inhibition

Several derivatives have been identified as potent inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes often overexpressed in cancer stem cells and associated with drug resistance.[9] 4-(N,N-dipropylamino)benzaldehyde (DPAB), a related analogue, has been shown to be a potent, reversible inhibitor of class I ALDH with Ki values in the nanomolar range.[10]

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[11] Certain this compound derivatives have been investigated as potential VEGFR-2 inhibitors. For instance, a novel lead compound with a triazole linker, developed using a back-to-front approach, demonstrated an IC50 of 0.56 µM against VEGFR-2.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain, which involves the transfer of a phosphate group from ATP to a substrate.

Procedure:

-

Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence, or radioactivity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Aldehyde Dehydrogenase (ALDH) Activity Assay

Principle: This assay measures the activity of ALDH by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically or fluorometrically.

Procedure:

-

Prepare a reaction mixture containing the ALDH enzyme source (e.g., cell lysate), NAD+, and a suitable aldehyde substrate (e.g., acetaldehyde or a specific substrate for a particular ALDH isoform).

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture and monitor the increase in absorbance at 340 nm (for NADH) or fluorescence (excitation ~340 nm, emission ~460 nm) over time.

-

The rate of the reaction is proportional to the ALDH activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of ALDH and VEGFR-2 and the putative points of intervention for these derivatives.

Caption: ALDH Inhibition by this compound Derivatives.

Caption: VEGFR-2 Signaling Inhibition.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their potential as a valuable scaffold in drug discovery. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising compounds into clinical candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.

References

- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mediresonline.org [mediresonline.org]

- 9. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 4-Morpholinobenzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its structure, featuring a morpholine ring attached to a benzaldehyde group, provides a versatile scaffold for developing novel compounds with diverse biological activities.[1][2] This technical guide provides a comprehensive review of the primary synthetic routes for this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₁H₁₃NO₂, is a pale yellow to light brown crystalline solid.[2] The presence of the morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, enhances its solubility in polar solvents and provides a reactive site for further chemical modifications.[2] This compound serves as a key building block for the synthesis of various derivatives, including Schiff bases, chalcones, and complex heterocyclic systems, which have shown potential antimicrobial, antifungal, and anticancer properties.[1][3] This guide will focus on the most prevalent and effective methods for its synthesis.

Synthetic Methodologies

The synthesis of this compound can be achieved through several key chemical reactions. The most common and effective methods include Nucleophilic Aromatic Substitution, the Vilsmeier-Haack reaction, and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a widely employed method for the synthesis of this compound. This reaction typically involves the displacement of a halide from an activated aromatic ring by the nucleophilic morpholine. The most common substrates are 4-fluorobenzaldehyde and 4-chlorobenzaldehyde.

Reaction Scheme:

X = F, Cl

This is a high-yield method that proceeds under relatively mild conditions. The reaction is facilitated by a base and a phase-transfer catalyst.

Experimental Protocol:

A general procedure for the synthesis of this compound from morpholine and p-fluorobenzaldehyde is as follows:

-

In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).[3][4]

-

Add a catalytic amount of Aliquat 336 reagent to the mixture.[3][4]

-

Stir the reaction mixture at reflux for 24 hours at 100°C.[3][4]

-

After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[3][4]

-

Cool the residue to room temperature and slowly pour it into ice water.[3][4]

-

Allow the mixture to stand overnight to facilitate precipitation.[3][4]

-

Collect the precipitated solid by filtration, wash it with water, and recrystallize from methanol to obtain the final product.[3][4]

Similar to the reaction with 4-fluorobenzaldehyde, 4-chlorobenzaldehyde can be reacted with morpholine. The reaction of p-chlorobenzaldehyde with potassium fluoride is a known method to produce p-fluorobenzaldehyde, indicating the reactivity of the chloro-group towards nucleophilic substitution.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction used for electron-rich aromatic compounds.[6][7] The reaction utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][8][9] This reagent then attacks the electron-rich aromatic ring. Given that morpholine is an electron-donating group, N-phenylmorpholine is an excellent substrate for this reaction.

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (Vilsmeier reagent).[8][10]

-

Electrophilic Aromatic Substitution: The electron-rich N-phenylmorpholine attacks the Vilsmeier reagent.[10]

-

Intermediate Formation: An iminium ion intermediate is formed.[8]

-

Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final aryl aldehyde.[8][10]

Experimental Protocol (General):

-

In a reaction flask, the Vilsmeier reagent is prepared by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

-

The electron-rich aromatic substrate (N-phenylmorpholine) is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred, and the temperature is maintained, typically ranging from below 0°C to 80°C, depending on the substrate's reactivity.[6]

-

Upon completion of the reaction, the mixture is subjected to aqueous workup to hydrolyze the intermediate and yield the aldehyde.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is highly efficient for forming carbon-nitrogen bonds.

Reaction Scheme:

X = I, Br, Cl

Experimental Protocol (General):

-

In an oven-dried 10 ml round-bottom flask, charge a known mole percent of a palladium catalyst, sodium t-butoxide (NaOtBu, 1.3 mmol), morpholine (1.2 mmol), and the aryl halide (1 mmol) with the appropriate solvent (4 ml, e.g., 1,4-dioxane).[4]

-

Place the flask in a preheated oil bath at the required temperature (e.g., 100°C).[4]

-

After the specified time (e.g., 6 hours), remove the flask from the oil bath and add water (20 ml).[4]

-

Extract the product with ether (4 x 10 ml).[4]

-

Combine the organic layers, wash with water (3 x 10 ml), and dry over anhydrous Na₂SO₄.[4]

-

Filter the solution and remove the solvent under vacuum.[4]

-

The residue can be further purified, for instance, by dissolving in acetonitrile and analyzing by GC-MS.[4]

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes described.

| Synthetic Method | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Nucleophilic Aromatic Substitution | p-Fluorobenzaldehyde, Morpholine | K₂CO₃, Aliquat 336 | DMF | 100 | 24 | 89 | [3][4] |

| Buchwald-Hartwig Amination | 4-Iodobenzaldehyde, Morpholine | C₃₅H₃₄N₃OP₂PdS(1+)*NO₃(1-), NaOtBu | 1,4-Dioxane | 100 | 6 | 86 | [4] |

Visualizations

Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for this compound.

Caption: Overview of primary synthetic routes to this compound.

Experimental Workflow for Nucleophilic Aromatic Substitution

This diagram outlines the general laboratory workflow for the synthesis via nucleophilic aromatic substitution.

Caption: Experimental workflow for synthesis via nucleophilic aromatic substitution.

Conclusion

The synthesis of this compound is well-established, with several reliable methods available to researchers. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. Nucleophilic aromatic substitution using 4-fluorobenzaldehyde offers a high-yield and straightforward procedure. The Buchwald-Hartwig amination provides an excellent alternative, particularly for a range of aryl halides. The Vilsmeier-Haack reaction is a classic method for formylation and is applicable when starting from N-phenylmorpholine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1204-86-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1204-86-0 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols and handling precautions for 4-Morpholinobenzaldehyde, a versatile intermediate in organic synthesis. Adherence to these guidelines is paramount to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long lasting effects.

Safety and Handling Precautions

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of safe handling, from preparation to disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.

| PPE Category | Specifications |

| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][4] Ensure gloves are inspected before use.[5] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is unavoidable or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[1][3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, give a glass of water.[1] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Minor Spills: For small spills, clean up immediately.[1] Avoid generating dust.[1] Wear appropriate PPE, including a dust respirator.[1] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[1]

-

Major Spills: For larger spills, evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or water courses.[1]

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or a water spray (for large fires only).[1]

-

Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] Keep away from incompatible materials such as oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

Experimental Protocol: A Representative Risk Assessment

A thorough risk assessment should precede any experiment involving this compound. The following diagram illustrates the logical steps in this process.

By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a secure and productive research environment.

References

An In-Depth Technical Guide to 4-Morpholinobenzaldehyde for Researchers and Drug Development Professionals

An authoritative overview of 4-Morpholinobenzaldehyde, covering its commercial availability, purity standards, analytical methodologies, and key applications in synthetic chemistry, with a focus on its role in the development of novel therapeutics.

Introduction

This compound, with the CAS Registry Number 4394-85-8, is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical research communities. Structurally, it comprises a benzaldehyde core substituted with a morpholine ring at the para position. This unique combination of a reactive aldehyde group and a tertiary amine-ether moiety imparts favorable physicochemical properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

The electron-donating nature of the morpholine ring activates the benzene ring, influencing the reactivity of the aldehyde group and providing a handle for further functionalization. Its derivatives have shown promise in the development of kinase inhibitors and other biologically active molecules, highlighting its importance in drug discovery programs. This guide provides a comprehensive overview of its commercial landscape, purity assessment, and key experimental protocols relevant to its application.

Commercial Availability and Purity

This compound is readily available from a range of commercial chemical suppliers. The purity of the commercially available material is a critical parameter for its successful application in sensitive synthetic protocols and for the generation of reliable biological data. Stated purities typically range from 95% to over 99%.

Table 1: Commercial Suppliers and Stated Purity of this compound

| Supplier | Stated Purity | Analytical Data Availability |

| Sigma-Aldrich | ≥97% | Certificate of Analysis, NMR, HPLC |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | Certificate of Analysis |

| TCI Chemicals | >98.0% (GC) | Gas Chromatography (GC) data |

| Combi-Blocks | 97% | --- |

| Oakwood Chemical | 97% | --- |

| Santa Cruz Biotechnology | --- | Certificate of Analysis |

Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is imperative for researchers to obtain a lot-specific Certificate of Analysis for detailed purity information.

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound and for identifying and quantifying impurities. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

-

Start with 30% acetonitrile / 70% water.

-

Linearly increase to 90% acetonitrile / 10% water over 15 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or a wavelength of maximum absorbance for this compound.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[1][2][3][4][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR Purity Determination

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

-

Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as DMSO-d₆ or CDCl₃.

-

Procedure:

-

Accurately weigh a specific amount of this compound and the internal standard into a clean, dry vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁ of the signals of interest).

-

-

Data Analysis: The purity of the analyte is calculated based on the integral values, the number of protons for the respective signals, and the weights of the sample and the internal standard.

Key Experimental Protocols

This compound is a versatile starting material in a variety of organic reactions. The following protocols detail its synthesis and a common application.

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a p-halobenzaldehyde with morpholine.

Experimental Protocol: Synthesis from p-Fluorobenzaldehyde and Morpholine

-

Materials:

-

p-Fluorobenzaldehyde

-

Morpholine

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from methanol to afford pure this compound as a crystalline solid.

-

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[6][7][8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization if necessary.

-

Role in Drug Discovery: Signaling Pathway Inhibition

The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability. This compound serves as a key precursor for the synthesis of molecules that target important signaling pathways implicated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10][11][12][13][14] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective inhibitors of this pathway incorporate a morpholine-containing scaffold, which often forms a key hydrogen bond interaction with the hinge region of the kinase domain.[13]

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids.[15] Certain ALDH isoforms are overexpressed in cancer stem cells and contribute to chemotherapy resistance. Benzaldehyde derivatives have been investigated as inhibitors of ALDH. The mechanism of inhibition can be competitive with the aldehyde substrate.[16][17]

Conclusion